![molecular formula C16H13NO2 B1265928 1-Benzylindole-3-carboxylic acid CAS No. 27018-76-4](/img/structure/B1265928.png)
1-Benzylindole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, closely related to 1-benzylindole-3-carboxylic acid, often involves multi-step reactions that provide a wide range of substitution patterns. Techniques such as the Vilsmeier-Haack reaction, utilized in synthesizing 3-formylindole derivatives from methyl-2-nitrobenzoic acid, highlight the complexity and creativity in accessing these structures (Ge Yu-hua, 2006). Similarly, the synthesis of benzo[f]isoindole derivatives via I2-induced 1,3-dipolar cycloaddition reactions demonstrates the diverse methodologies employed to construct indole-based compounds (Yu-Jin Li et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound and related compounds is characterized by the indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This structural motif is foundational in a multitude of biologically active molecules and materials science applications. Techniques like NMR, IR spectroscopy, and mass spectrometry play crucial roles in confirming the structures of synthesized indole derivatives.
Chemical Reactions and Properties
Indole derivatives engage in a variety of chemical reactions, including cycloadditions, N-acylations, and the formation of carbon-carbon or carbon-nitrogen bonds, often under catalytic conditions. For example, the domino three-component N-acylation/[4 + 2] cycloaddition/Alder-ene synthesis of polysubstituted benzo[f]isoindole-4-carboxylic acids illustrates the complexity and reactivity of these systems (Kseniya A Alekseeva et al., 2023).
Scientific Research Applications
Synthesis of Olivacine and Ellipticine
1-Benzylindole-3-carboxylic acid derivatives have been utilized in the synthesis of significant compounds like olivacine and ellipticine. Miki et al. (2004, 2005) demonstrated the synthesis of these compounds through a Friedel-Crafts reaction involving 1-Benzylindole-2,3-dicarboxylic anhydride and trimethoxypyridine (Miki, Tsuzaki, Hibino, & Aoki, 2004); (Miki, Tsuzaki, Hibino, & Aoki, 2005).
Application in Organic Synthesis
The compound plays a role in various organic synthesis processes. For instance, Nemoto et al. (2016) explored its application in carboxylation and carbamoylation of indoles, showcasing its versatility in organic synthesis (Nemoto, Tanaka, Konno, Onozawa, Chiba, Tanaka, Sasaki, Okubo, & Hattori, 2016).
Synthesis of Naphth[3,2,1-cd]indole
This compound has also been used in synthesizing naphth[3,2,1-cd]indole, a compound with potential biological significance. Miki et al. (2003) detailed this process, highlighting the compound's utility in creating complex molecular structures (Miki, Shirokoshi, Asai, Aoki, & Matsukida, 2003).
Development of Novel Chemokine Receptor Antagonists
In medicinal chemistry, it's used in the development of chemokine receptor antagonists, which could have significant therapeutic implications. Kettle et al. (2004) explored this application, emphasizing its potential in drug development (Kettle, Faull, Barker, Davies, & Stone, 2004).
Potential in Cancer Research
There is also evidence of its utility in cancer research. Madadi et al. (2014) synthesized analogs involving this compound for anti-proliferative activity against human tumor cell lines (Madadi, Penthala, Janganati, & Crooks, 2014).
Catalytic Reactions and Material Synthesis
This compound is also instrumental in catalytic reactions and material synthesis. Studies like those by Hikawa et al. (2019) have shown its use in decarboxylative coupling reactions, pointing to its role in the synthesis of complex organic molecules (Hikawa, Kotaki, Kikkawa, & Azumaya, 2019).
Safety and Hazards
Safety data sheets indicate that 1-Benzylindole-3-carboxylic acid should not be used in food, drugs, pesticides, or biocidal products . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of accidental release, it’s advised to ensure adequate ventilation, use personal protective equipment, and avoid dust formation .
Future Directions
While specific future directions for 1-Benzylindole-3-carboxylic acid are not available, research into indole compounds is ongoing. For example, indole-3-carboxylic acid derivatives have been studied for their potential as auxin receptor protein TIR1 antagonists, which could have applications in weed control .
Mechanism of Action
Target of Action
1-Benzylindole-3-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects are not well-documented for this specific compound. More research is needed to elucidate these biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . The specific effects of this compound would depend on its targets and mode of action.
properties
IUPAC Name |
1-benzylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDDRHDOKXFMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181506 | |
Record name | Indole-3-carboxylic acid, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27018-76-4 | |
Record name | 1-(Phenylmethyl)-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27018-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-3-carboxylic acid, 1-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-carboxylic acid, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural similarity between 1-Benzylindole-3-carboxylic acid derivatives and Lonidamine in anticancer research?
A1: Lonidamine is a known antitumor agent. The research article investigates a series of this compound derivatives designed based on the structure of Lonidamine. [] The study found that compound 16b, sharing the same substituent at position 1 as Lonidamine, exhibited the most potent antitumor activity among the tested derivatives. This finding suggests that the specific substituent at position 1 plays a crucial role in the antitumor activity of these compounds. Further research is needed to elucidate the precise mechanism of action and to explore the therapeutic potential of these derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.